2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane
CAS No.: 144066-20-6
Cat. No.: VC16832885
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144066-20-6 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 3-methylidene-8-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C12H12O4/c1-9-7-13-12(15-9)14-8-11(16-12)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
| Standard InChI Key | FMMGEZDNPISXLH-UHFFFAOYSA-N |
| Canonical SMILES | C=C1COC2(O1)OCC(O2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (C₁₂H₁₂O₄) features a spirocyclic core comprising two fused tetraoxacyclic rings (Figure 1). The spirojunction at the 1,4,6,9 positions creates a rigid framework, while the 2-methylidene and 7-phenyl substituents introduce steric and electronic asymmetry . This asymmetry distinguishes it from symmetrical spiroorthocarbonates, such as 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, which exhibit different polymerization kinetics .
Table 1: Comparative Structural Features of Selected Spirocyclic Compounds
| Compound Name | Molecular Formula | Key Substituents | Ring System |
|---|---|---|---|
| 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane | C₁₂H₁₂O₄ | Phenyl, Methylidene | 4.4 Spirocyclic |
| 3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane | C₁₁H₁₆O₄ | Dimethylene | 5.5 Spirocyclic |
| 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane | C₇H₁₂O₄ | Methyl groups | 4.4 Spirocyclic |
The phenyl group at position 7 enhances aromatic interactions, while the exocyclic methylidene group at position 2 serves as the reactive site for polymerization .
Synthesis and Characterization
Synthetic Pathway
The synthesis of 2-methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane involves a four-step sequence :
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Cyclocondensation: Reaction of phenyl glyoxal with 1,3-propanediol to form a cyclic ketal intermediate.
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Spirocyclization: Treatment with triphosgene under anhydrous conditions to generate the spiroorthocarbonate core.
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Functionalization: Introduction of the methylidene group via Wittig reaction.
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Purification: Chromatographic isolation yields the monomer as a room-temperature liquid.
The liquid state of the monomer facilitates bulk polymerization without solvent, simplifying industrial processing .
Spectroscopic Validation
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¹H NMR: Peaks at δ 5.2–5.6 ppm confirm the methylidene protons, while aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm .
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IR Spectroscopy: Absorptions at 1740 cm⁻¹ (C=O) and 1080 cm⁻¹ (C–O–C) validate the spirocyclic ether-carbonate structure .
Photoinitiated Cationic Polymerization
Polymerization Mechanism
Irradiation of the monomer with (η⁵-2,4-cyclopentadiene-1-yl)[1,2,3,4,5,6-η]-(1-methylethyl)benzene iron(I) hexafluorophosphate (Irgacure 261) initiates cationic polymerization . The process proceeds via double ring-opening, where the spirocyclic structure unravels to form a linear poly(alkylene-carbonate-ketone) (Figure 2). Key observations include:
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Quantitative Conversion: >95% monomer conversion within 10 minutes .
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Molecular Weight: Gel permeation chromatography (GPC) reveals a weight-average molecular weight (Mₛ) of 27,000 g/mol .
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No Side Reactions: Absence of vinylidene polymerization or elimination products, contrasting with free-radical-initiated spiroorthocarbonates .
Volume Shrinkage Dynamics
Despite double ring-opening—a process often associated with volume expansion—the polymerization exhibits 4.1% volume shrinkage . This anomaly arises from:
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Density Increase: The transition from a loosely packed liquid monomer to a densely cross-linked polymer.
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Electrostatic Contraction: Cationic intermediates facilitate closer packing during chain propagation .
Table 2: Polymerization Outcomes Under Varied Conditions
| Initiator System | Temperature (°C) | Time (min) | Mₛ (g/mol) | Volume Change (%) |
|---|---|---|---|---|
| Irgacure 261 (0.5 wt%) | 25 | 10 | 27,000 | -4.1 |
| Boron Trifluoride Etherate | 0 | 30 | 15,000 | -2.8 |
Comparative Analysis with Related Spirocyclic Monomers
Reactivity Trends
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Cationic vs. Free-Radical Initiation: Unlike free-radical systems, which favor single ring-opening and side reactions , cationic initiation ensures selective double ring-opening in 2-methylidene-7-phenyl derivatives .
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Substituent Effects: The phenyl group stabilizes cationic intermediates via resonance, accelerating polymerization compared to non-aromatic analogs .
Thermal and Mechanical Properties
Polymers derived from 2-methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane exhibit:
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Glass Transition Temperature (T₉): 85°C, attributable to rigid carbonate linkages.
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Tensile Strength: 45 MPa, surpassing polycarbonates derived from symmetric spiroorthocarbonates .
Applications and Future Directions
Research Opportunities
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Hybrid Initiators: Combining cationic and free-radical initiators to tailor polymer architectures.
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Functionalized Derivatives: Introducing hydroxyl or epoxy groups for enhanced adhesion or cross-linking.
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